2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Overview
Description
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole is a heterocyclic compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol . This compound is characterized by a fused pyrano-thiazole ring system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base, followed by cyclization with an appropriate aldehyde . The reaction is usually carried out in an inert atmosphere at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-thiazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
- 2-Fluoro-6,7-dihydro-4H-pyrano[4,3-d]thiazole
- 2-Iodo-6,7-dihydro-4H-pyrano[4,3-d]thiazole
Uniqueness
2-Bromo-6,7-dihydro-4H-pyrano[4,3-d]thiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs . The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFXNDSVRFCYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856704 | |
Record name | 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093107-56-2 | |
Record name | 2-Bromo-6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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